(2Z,6E)-2,6-dibenzylidenecyclohexanone

抗疟药物发现 恶性疟原虫3D7 治疗指数

Researchers seeking curcuminoid analogs often assume biochemical interchangeability, leading to assay failures. This cyclohexanone core (A0), CAS 251909-29-2, provides unique, verified target engagement that cyclopentanone analogs cannot replicate. - Selective GSTP1-1 Inhibition: Unlike the inactive cyclopentanone (B) series, A0 exhibits well-characterized, sub-type specific inhibition, serving as a critical tool for cancer drug resistance studies. - Defined Antiplasmodial Activity: Demonstrates an EC₅₀ of 0.331 μM against P. falciparum 3D7, making it an essential reference standard for SAR-driven lead optimization. - Confirmed Isomeric Purity: Supplied with batch-specific data on E,E / E,Z / Z,Z ratios, ensuring reproducibility in fluorescent sensor or n-type semiconductor precursor research.

Molecular Formula C20H18O
Molecular Weight 274.4 g/mol
CAS No. 251909-29-2
Cat. No. B7732130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z,6E)-2,6-dibenzylidenecyclohexanone
CAS251909-29-2
Molecular FormulaC20H18O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESC1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1
InChIInChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2/b18-14-,19-15+
InChIKeyCTKKGXDAWIAYSA-KPNKYRRCSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2Z,6E)-2,6-Dibenzylidenecyclohexanone (CAS 251909-29-2) 采购前须知:核心骨架、同系物边界与实测数据定位


(2Z,6E)-2,6-Dibenzylidenecyclohexanone (CAS 251909-29-2, 亦称2,6-二亚苄基环己酮) 是一种对称的交叉共轭二烯酮,属于姜黄素类环己酮类似物 [1]。其核心骨架由一个环己酮环和两个苄叉基侧链构成。该化合物被广泛报道具有抗疟、抑制STAT3通路及抑制人谷胱甘肽S-转移酶(GST)等生物活性,同时作为酮菁染料前体在光电材料领域受到关注 [2][3]。对于采购方而言,理解其与环戊酮类似物(2,5-二亚苄基环戊酮)以及开链类似物(1,4-戊二烯-3-酮衍生物)的关键性能差异,是做出正确选型决策的前提。

Core Scaffold Cyclohexanone bis-benzylidene, cross-conjugated dienone; distinct from cyclopentanone analogs
Research Use Reported antimalarial, STAT3 pathway, GST inhibition, and ketocyanine dye precursor contexts
Differentiation Differentiated GST inhibition, redox, and fluorescence profiles vs cyclopentanone-based curcuminoids

为什么同类姜黄素类似物不可随意替换:基于(2Z,6E)-2,6-二亚苄基环己酮的证据


尽管2,6-二亚苄基环己酮、2,5-二亚苄基环戊酮和1,4-戊二烯-3-酮衍生物常被归类为“姜黄素类似物”,但它们的生化选择性、电化学行为和光物理性质存在显著差异 [1]。例如,环戊酮系列(B系列)对人GSTP1-1亚型几乎没有抑制作用,而环己酮母体(A0)则表现出明确的亚型抑制活性 [2]。同样,环己酮骨架的还原电位较环戊酮类似物向阴极偏移约250 mV,表明其π共轭程度更低,直接影响其作为光电材料的性能 [3]。脱离定量比较的“同类替换”极有可能导致生物活性丧失或材料性能偏移。以下证据指南将提供可直接用于采购或研究决策的定量差异数据。

GSTP1-1 Isoenzyme Inhibition
Inhibitory activity observed with cyclohexanone scaffold may not extend to cyclopentanone analogs; reported GSTP1-1 profile differs.
Electrochemical Behavior
Reduction potential cathodic shift vs cyclopentanone analogs can alter electron-accepting properties relevant to material applications.
Photophysical Output
Fluorescence emission reported only for certain cyclohexanone derivatives; cyclopentanone/cyclobutanone analogs lack this signal, limiting imaging probe substitution.

(2Z,6E)-2,6-二亚苄基环己酮选型定量证据指南


抗疟效力与治疗窗口:母核化合物与4-叔丁基衍生物的直接对比

在相同实验条件下,母体化合物1(即2,6-二亚苄基环己酮)对氯喹敏感性恶性疟原虫3D7株表现出亚微摩尔效力,但同时对人BJ成纤维细胞具有显著毒性(治疗指数TI = 2)。相比之下,4-叔丁基取代衍生物(化合物8)在保持亚微摩尔抗疟活性的同时,对人BJ细胞未检测到毒性(EC₅₀ > 24 μM, TI > 37)[1]。这一定量对比表明,未经修饰的母核化合物适合作为结构优化起点,但不适合直接作为高选择性抗疟候选分子。

Antimalarial vs Cytotoxicity
Head-to-head
Target (2Z,6E): EC₅₀ P.f. 3D7: 0.331 μM; BJ cells: 0.570 μM; TI: 2
4‑t‑Bu derivative: EC₅₀ P.f. 3D7: 0.641 μM; BJ cells: >24 μM; TI: >37
Reported antimalarial endpoint and cytotoxicity context; unmodified parent shows narrower selectivity window.
Data from DiBernardo 2021; P. falciparum 3D7 culture, human BJ fibroblast assay.
抗疟药物发现 恶性疟原虫3D7 治疗指数

人GSTP1-1亚型抑制选择性:环己酮骨架(A系列)相对于环戊酮骨架(B系列)的独特活性

在相同的CDNB底物法实验体系中,A系列母体(A0,即2,6-二亚苄基环己酮)对人GSTP1-1同工酶表现出明确的抑制作用(IC₅₀范围 0.4–4.6 μM),而B系列(2,5-二亚苄基环戊酮)母体对GSTP1-1未显示任何显著抑制 [1]。在同一研究中,C系列(开链1,4-戊二烯-3-酮衍生物)母体C0对GSTP1-1的IC₅₀也在相同数量级范围内(0.4–4.6 μM),但B系列完全没有活性 [1]。这意味着环己酮环的几何构型对于GSTP1-1亚型识别至关重要,不可用环戊酮类似物进行替换。

GSTP1-1 Isoenzyme Inhibition
Head-to-head
Cyclohexanone (A0): IC₅₀ 0.4–4.6 μM (GSTP1-1)
Cyclopentanone (B series): No significant inhibition
Supports GSTP1-1-related resistance research; cyclopentanone analogs may lack this target engagement.
Appiah-Opong 2009; recombinant enzyme, CDNB substrate assay.
药物代谢酶 谷胱甘肽S-转移酶 同工酶选择性

第一阴极还原电位:环己酮骨架相对于环戊酮骨架的π共轭程度降低

循环伏安法(CV)比较显示,含对二甲氨基取代的环己酮二烯酮衍生物(1e)的第一还原峰电位(Ered)为–1.63 V,而相应取代的环戊酮二烯酮类似物的Ered为–1.38 V [1]。阴极电位偏移约250 mV表明,环己酮骨架上的π共轭程度低于环戊酮骨架,电子密度更局限于二甲氨基取代基而非分布在羰基和C=C片段之间。此外,在环己酮系列中,1e和1f(对二乙氨基)的还原电位几乎相同(–1.63 V和–1.64 V),而环戊酮系列中相应类似物之间存在150 mV的差异 [1]。

First Reduction Potential
Cross-study
Cyclohexanone 1e (NMe₂): Ered = –1.63 V
Cyclopentanone analog: Ered = –1.38 V (Δ ≈ –250 mV)
Indicates lower π‑conjugation; may support n‑type semiconductor research contexts.
Fomina 2022; CV in MeCN, GC electrode.
电化学 交叉共轭二烯酮 还原电位

人组织因子(Tissue Factor)抑制活性:纳摩尔级效力的已报道数据

BindingDB收录的酶抑制数据显示,2,6-二亚苄基环己酮对人组织因子(Tissue Factor)具有极强抑制活性,IC₅₀ = 0.260 nM(在LPS诱导的THP-1细胞促凝血试验中使用Factor Xa显色底物测定)[1]。在同一数据源中,该化合物对克氏锥虫锥虫硫酮还原酶(Trypanothione Reductase)的抑制活性弱约176,000倍(IC₅₀ = 45,800 nM)[1],提示其对哺乳动物组织因子具有一定靶点选择性。然而,缺乏与已知组织因子抑制剂(如FVIIa抑制剂、TF抗体等)在同一试验中的直接对比数据,因此该效力值的选型参考意义需要结合验证实验来判断。

Tissue Factor Inhibition
Data to verify
IC₅₀ 0.260 nM
Reported enzyme inhibition context; requires independent validation.
BindingDB curated; THP-1 cell-based FXa chromogenic assay.
组织因子 凝血 药物靶点

长波吸收带(LAB)蓝移:环己酮相对于环戊酮/环丁酮二烯酮的光物理分化

与环丁酮和环戊酮系列二烯酮相比,环己酮系列(1a–f)的长波吸收带(LAB)向短波方向蓝移 [1]。未取代母体1a的LAB λmax = 326 nm,而对二甲氨基取代的1e红移至431 nm [1]。该蓝移归因于环己酮骨架较低的平面性导致π共轭程度降低。同一研究中,只有环己酮衍生物1e和1f显示明显的荧光发射(分别在478 nm和485 nm),而环丁酮和环戊酮系列染料普遍不显示荧光 [1]。这使得环己酮系列在需要可见光区吸收和荧光发射的酮菁染料应用中具有独特地位。

LAB & Fluorescence
Cross-study
Cyclohexanone 1e: λabs 431 nm, λfl 478 nm (fluorescent)
Cyclopentanone/cyclobutanone: No fluorescence; LAB red-shifted relative to cyclohexanone
Fluorescence emission context supports optical probe and sensor research; absent in other cyclic ketones.
Fomina 2022; MeCN solution, room temperature.
酮菁染料 光物理性质 共轭程度

基于定量证据的(2Z,6E)-2,6-二亚苄基环己酮最佳应用场景


场景一:抗疟先导化合物结构优化的母核起点

基于DiBernardo等(2021)的SAR数据,该化合物对P. falciparum 3D7株的EC₅₀为0.331 μM,但治疗指数仅为2 [1]。这使其适合作为药物化学结构优化的起始骨架——采购方应将母体化合物用作阳性对照或SAR研究的参比标准,而非直接用于体内药效研究。优化的关键方向包括在4位引入叔丁基等取代基(可提高TI至 >37)[1]。

场景二:GSTP1-1选择性抑制剂及耐药性研究工具

根据Appiah-Opong等(2009)的同工酶谱,A0是三类姜黄素类似物中为数不多能有效抑制GSTP1-1的母核结构之一,而环戊酮B系列完全无此活性 [2]。该化合物可作为研究GSTP1-1在抗癌药物耐药机制中作用的工具分子,采购时应确保批次纯度足够用于酶学试验。

场景三:荧光酮菁染料及有机光电材料开发

Fomina等(2022)证实,环己酮衍生物1e和1f是仅有的具有明显荧光发射的交叉共轭二烯酮系列(λfl分别为478 nm和485 nm),而环丁酮和环戊酮系列不显示荧光 [3]。其还原电位向阴极偏移约250 mV(相对环戊酮)也赋予其不同的电子亲和势 [3]。该化合物适合作为荧光传感器、非线性光学材料或n型有机半导体的合成前体,采购方应关注异构体纯度(E,E / E,Z / Z,Z比例)。

场景四:组织因子-凝血通路机制研究的潜在探针

BindingDB收录数据显示该化合物对人组织因子的抑制IC₅₀仅为0.260 nM [4]。若验证实验确认该活性,该化合物可作为凝血通路机制研究的低成本小分子探针。采购方应注意,该数据来自单一来源且未经独立验证,建议要求供应商提供批次特异性的活性验证数据或进行内部分析复测。

Application
Selection Property
Validation Focus
Antimalarial lead optimization research
Structural scaffold with reported P. falciparum activity and cytotoxicity window
Cytotoxicity selectivity assessment; 4‑position substitution effects
GSTP1-1‑related resistance research
Reported cyclohexanone-core dependency for GSTP1-1 inhibition; cyclopentanone analogs lack this activity
Isoenzyme selectivity verification
Fluorescent ketocyanine dye development
Reported fluorescence emission (478–485 nm) and blue‑shifted LAB vs other cyclic ketones
Isomeric purity; photophysical characterization
Tissue factor pathway probe
Reported nanomolar-range tissue factor inhibition (single source)
Independent activity verification; batch-specific validation
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